molecular formula C15H21NO4 B2412095 N-cyclopentyl-3,4,5-trimethoxybenzamide CAS No. 154235-00-4

N-cyclopentyl-3,4,5-trimethoxybenzamide

Cat. No.: B2412095
CAS No.: 154235-00-4
M. Wt: 279.336
InChI Key: PCZKNUOZWYDPLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopentyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3,4,5-trimethoxybenzoic acid and cyclopentylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 3,4,5-trimethoxybenzoic acid is first activated by the coupling agent, followed by the addition of cyclopentylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-cyclopentyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

N-cyclopentyl-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-cyclopentyl-3,4,5-trimethoxybenzoic acid: This compound has a similar structure but lacks the amide group.

    N-cyclopentyl-3,4-dimethoxybenzamide: This compound has two methoxy groups instead of three.

    N-cyclopentyl-3,5-dimethoxybenzamide: This compound also has two methoxy groups but at different positions on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopentyl-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKNUOZWYDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-00-4
Record name N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE
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